Regulatory and Analytical Verification: Identity as Montelukast Impurity 11
This compound is unequivocally established as Montelukast Impurity 11 and is provided with comprehensive characterization data compliant with ANDA/regulatory guidelines [1]. While generic alkyl bromides or other cyclopropane acetates lack this specific regulatory provenance, this compound is directly traceable to the Montelukast manufacturing process as described in EP 2 287 154 A1, where it is used in the synthesis of the key intermediate montelukast ester [2]. This direct link to a commercial drug substance process provides a verifiable chain of custody and method relevance that is absent for non-impurity-designated analogs.
| Evidence Dimension | Regulatory Identity and Reference Standard Compliance |
|---|---|
| Target Compound Data | Designated Montelukast Impurity 11; supplied with COA, MS, 1H NMR, 13C NMR, HPLC, IR, UV-Vis [3] |
| Comparator Or Baseline | Generic [1-(bromomethyl)cyclopropyl]methyl acetate (CAS 20156-74-5) or 2-(1-(bromomethyl)cyclopropyl)acetic acid (CAS 1934449-32-7) |
| Quantified Difference | Specific impurity designation and associated full characterization package vs. none specified |
| Conditions | Pharmaceutical reference standard, analytical method development and validation (AMV), QC for ANDA |
Why This Matters
Procurement of a non-designated analog would fail to meet the traceability and specific impurity identification requirements of regulatory submissions.
- [1] SynZeal. Montelukast Impurity 11. Stage.synzeal.com. View Source
- [2] European Patent EP 2 287 154 A1. Efficient synthesis for the preparation of montelukast. 2011. View Source
- [3] Smellie, I. A.; Chalmers, B. A. Molbank 2024, 2024, M1862. Full spectroscopic characterization. View Source
